molecular formula C17H17N3O4S B2571122 Methyl 2-{[(3-hydroxy-1,2-dihydroquinoxalin-2-yl)acetyl]amino}-5-methylthiophene-3-carboxylate CAS No. 939892-14-5

Methyl 2-{[(3-hydroxy-1,2-dihydroquinoxalin-2-yl)acetyl]amino}-5-methylthiophene-3-carboxylate

Cat. No.: B2571122
CAS No.: 939892-14-5
M. Wt: 359.4
InChI Key: WRAQKILEPFQNCC-UHFFFAOYSA-N
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Description

Methyl 2-{[(3-hydroxy-1,2-dihydroquinoxalin-2-yl)acetyl]amino}-5-methylthiophene-3-carboxylate: is a complex organic compound characterized by its intricate molecular structure. This compound is part of the quinoxaline family, which is known for its diverse biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the quinoxaline core. One common approach is the condensation of 1,2-diamines with ketones or aldehydes under acidic conditions

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also play a crucial role in enhancing the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The reactions can yield various products, such as oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: The biological applications of this compound are vast. It has shown potential in various biological assays, including antimicrobial, antiviral, and anticancer activities. Its interaction with biological targets can lead to the development of new therapeutic agents.

Medicine: In the medical field, this compound can be explored for its pharmacological properties. Its potential to modulate biological pathways makes it a candidate for drug development.

Industry: In the industrial sector, this compound can be utilized in the production of advanced materials and chemicals. Its versatility allows for its incorporation into various industrial processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Quinoxaline derivatives: These compounds share a similar core structure and exhibit comparable biological activities.

  • Thiophene derivatives: Compounds containing the thiophene ring are known for their diverse chemical properties and applications.

Uniqueness: What sets Methyl 2-{[(3-hydroxy-1,2-dihydroquinoxalin-2-yl)acetyl]amino}-5-methylthiophene-3-carboxylate apart is its specific combination of functional groups and its potential for diverse applications across different fields.

Properties

IUPAC Name

methyl 5-methyl-2-[[2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetyl]amino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O4S/c1-9-7-10(17(23)24-2)16(25-9)20-14(21)8-13-15(22)19-12-6-4-3-5-11(12)18-13/h3-7,13,18H,8H2,1-2H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRAQKILEPFQNCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(S1)NC(=O)CC2C(=O)NC3=CC=CC=C3N2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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